molecular formula C17H17N3O B11845734 3,3'-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile CAS No. 6641-91-4

3,3'-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile

Cat. No.: B11845734
CAS No.: 6641-91-4
M. Wt: 279.34 g/mol
InChI Key: SNOGRGOFZKIKHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile typically involves multi-component reactions (MCRs). One efficient method is the ammonium acetate-catalyzed one-pot synthesis. This method uses β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one as starting materials. The reaction is carried out in ethanol with ammonium acetate as the catalyst, resulting in high yields and a simple work-up process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of MCRs and the use of readily available catalysts like ammonium acetate suggest that scalable production is feasible. The use of inexpensive and accessible reagents further supports the potential for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The nitrile groups can be reduced to amines under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and apoptotic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile stands out due to its unique combination of a naphthalene ring with a dipropanenitrile moiety, offering distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

CAS No.

6641-91-4

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

3-[2-cyanoethyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]propanenitrile

InChI

InChI=1S/C17H17N3O/c18-9-3-11-20(12-4-10-19)13-16-15-6-2-1-5-14(15)7-8-17(16)21/h1-2,5-8,21H,3-4,11-13H2

InChI Key

SNOGRGOFZKIKHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CN(CCC#N)CCC#N)O

Origin of Product

United States

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